

An In-depth Technical Guide to 3-(Bromomethyl)-4-methylpyridine hydrobromide

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Compound of Interest

Compound Name: 3-(Bromomethyl)-4-methylpyridine hydrobromide

Cat. No.: B1375902

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Abstract

This guide provides a comprehensive technical overview of **3-(Bromomethyl)-4-methylpyridine hydrobromide**, a pivotal heterocyclic building block in modern medicinal and agrochemical research. We will dissect its fundamental physicochemical properties, explore a validated synthetic pathway with mechanistic insights, detail its applications in drug development, and establish a rigorous protocol for its safe handling and storage. This document is intended for researchers, scientists, and drug development professionals who utilize reactive intermediates to construct complex molecular architectures.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and biologically active compounds, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. The strategic functionalization of this ring system is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile.

3-(Bromomethyl)-4-methylpyridine hydrobromide emerges as a highly valuable reagent in this context. It is a bifunctional molecule, presenting a reactive bromomethyl group for nucleophilic substitution while the pyridine core offers opportunities for further modification or serves as a critical pharmacophore. Its hydrobromide salt form enhances stability and improves

handling characteristics compared to the free base, making it a reliable intermediate for multi-step synthetic campaigns. This guide elucidates the essential knowledge required to effectively and safely leverage this compound in a research and development setting.

Physicochemical Properties and Structural Data

A precise understanding of a reagent's physical and chemical properties is non-negotiable for reproducible and successful experimentation. **3-(Bromomethyl)-4-methylpyridine hydrobromide** is a white to off-white solid, and its key characteristics are summarized below.

[1] The molecular weight is calculated to be 266.96 g/mol based on its molecular formula,

$C_7H_9Br_2N$.[1]

| Property | Value | Source(s) |
|-------------------|-----------------------------------------------------|-----------|
| IUPAC Name | 3-(bromomethyl)-4-methylpyridin-1-ium bromide | N/A |
| Molecular Formula | $C_7H_9Br_2N$ | [1] |
| Molecular Weight | 266.96 g/mol | [1] |
| CAS Number | 1384972-83-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 150-155 °C (for isomer 3-(Bromomethyl)pyridine HBr) | [2][3] |
| Primary Hazard | Corrosive, causes severe skin burns and eye damage | [2][4][5] |

Diagram 1: Chemical Structure of **3-(Bromomethyl)-4-methylpyridine hydrobromide**

Caption: Chemical structure of the title compound.

Synthesis Protocol and Mechanistic Rationale

The most direct and common route to synthesize 3-(Bromomethyl)-4-methylpyridine is via the radical bromination of the corresponding methyl group on a 3,4-dimethylpyridine precursor. The subsequent addition of HBr yields the stable hydrobromide salt.

Expertise in Action: Why Radical Bromination?

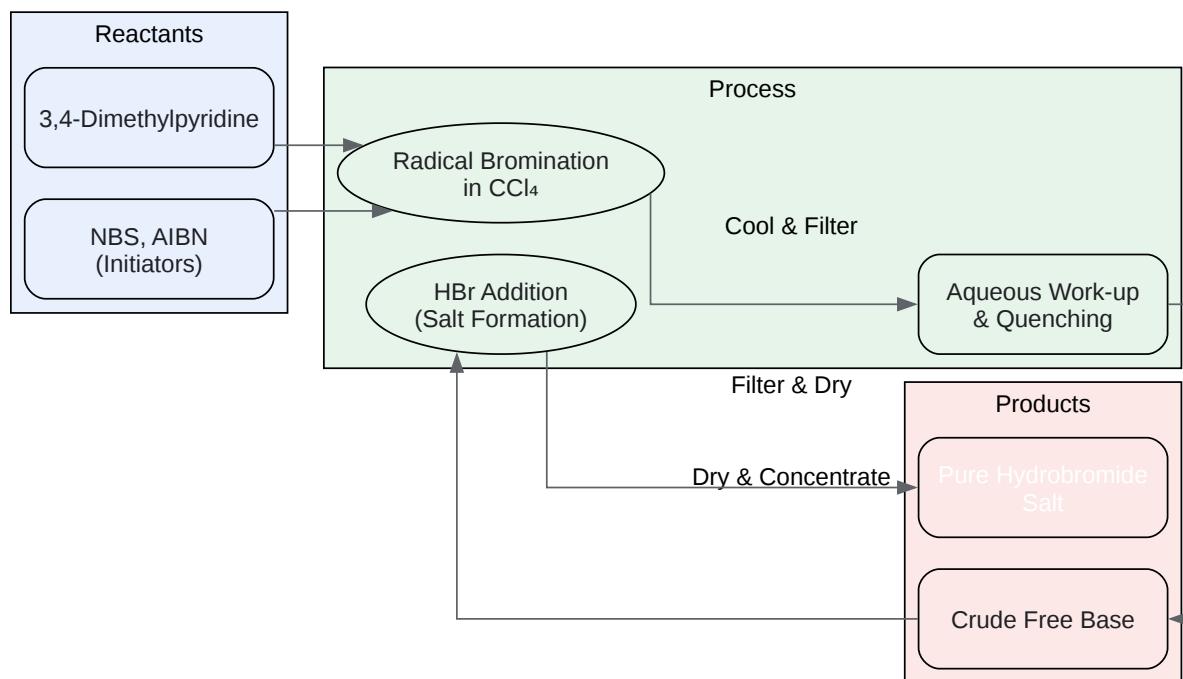
This pathway is favored due to the selective reactivity of N-Bromosuccinimide (NBS) at benzylic (or in this case, picolylic) positions under radical conditions. The methyl group at the 4-position is sterically less hindered and electronically activated by the pyridine ring, making it a prime target for hydrogen abstraction by a bromine radical. Using a radical initiator like azobisisobutyronitrile (AIBN) allows the reaction to proceed at moderate temperatures, preserving other functional groups.

Experimental Protocol: Synthesis from 3,4-Dimethylpyridine

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 3,4-dimethylpyridine (1.0 eq) and a suitable non-polar solvent such as carbon tetrachloride (CCl_4) or chlorobenzene.
- **Initiation:** Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq) to the flask.
 - **Causality Check:** Using a slight excess of NBS ensures complete consumption of the starting material. A catalytic amount of AIBN is sufficient to initiate the radical chain reaction.
- **Reaction Execution:** Heat the mixture to reflux (approx. 77°C for CCl_4) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress via TLC or GC-MS.
 - **Self-Validation:** The reaction can be monitored by observing the consumption of the starting material and the appearance of a new, more polar spot on the TLC plate corresponding to the product.
- **Work-up and Quenching:** Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- **Isolation of Free Base:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-4-methylpyridine as an oil.

- Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether). Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise until precipitation is complete.
- Final Purification: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure **3-(Bromomethyl)-4-methylpyridine hydrobromide**.

Diagram 2: Synthesis Workflow



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Caption: Workflow for the synthesis of the title compound.

Core Applications in Drug Development

3-(Bromomethyl)-4-methylpyridine hydrobromide is primarily used as an electrophilic alkylating agent. The C-Br bond in the bromomethyl group is polarized and susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility.

- **Scaffold Elaboration:** In drug discovery, it serves as a critical linker to connect the pyridine core to other molecular fragments. This is instrumental in structure-activity relationship (SAR) studies, where modifying peripheral groups is key to optimizing potency and selectivity.
- **Intermediate for APIs:** The broader 3-bromo-4-methylpyridine scaffold is a known intermediate in the synthesis of high-value pharmaceutical targets like proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors. The bromomethyl derivative provides a direct handle for constructing the complex architectures required for biological activity.
- **Synthesis of Heterocyclic Systems:** The reagent can be used to build more complex heterocyclic systems through intramolecular cyclization reactions after the initial alkylation step, expanding the chemical space available to medicinal chemists.

Environmental, Health, and Safety (EHS) Protocol

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **3-(Bromomethyl)-4-methylpyridine hydrobromide**.[\[2\]](#)[\[4\]](#)

Personal Protective Equipment (PPE)

- **Eye/Face Protection:** Wear chemical safety goggles and a face shield.[\[6\]](#)
- **Skin Protection:** Use a lab coat and handle with chemically resistant gloves (e.g., nitrile), inspecting them prior to use.[\[6\]](#)
- **Respiratory Protection:** All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[4\]](#)

Engineering Controls and Storage

- **Ventilation:** Use only in a well-ventilated area, preferably a chemical fume hood.[\[4\]](#)[\[7\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[4\]](#)

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place designated for corrosive materials.[4][8]
- Incompatibilities: Store away from strong oxidizing agents.[4][7]

First Aid and Spill Management

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
- Skin Contact: Immediately remove all contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
- Spills: Evacuate the area. Wearing full PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.

Conclusion

3-(Bromomethyl)-4-methylpyridine hydrobromide is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined reactivity, combined with the pharmaceutical importance of its pyridine core, makes it an indispensable intermediate for scientists in drug discovery and fine chemical synthesis. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can safely and effectively unlock its full potential in the creation of novel and impactful chemical entities.

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